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A landmark achievement in natural product synthesis, the first and only total synthesis of the

potent anti-HIV agent (+)-Lancilactone C was accomplished by Tsukano and coworkers in

2023. This groundbreaking work not only successfully constructed the complex tricyclic

triterpenoid but also led to a crucial revision of its previously proposed structure. This guide

provides a detailed analysis of the efficiency of this pioneering synthetic route, complete with

experimental data, protocols for key transformations, and visualizations of the synthetic

strategy and biological context.

Lancilactone C, a triterpenoid isolated from the stems and roots of Kadsura lancilimba, has

garnered significant interest due to its notable biological activity. It has been shown to inhibit

the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with a half-

maximum effective concentration (EC50) of 1.4 µg/mL, while exhibiting no cytotoxicity at

concentrations up to 100 µg/mL[1]. The complexity of its molecular architecture, featuring a

unique 7-isopropylenecyclohepta-1,3,5-triene ring system, presented a formidable challenge

for chemical synthesis[2][3].

The successful synthesis by the Tsukano group is highlighted by a novel domino [4+3]

cycloaddition reaction to construct the challenging seven-membered ring[2][3]. This approach

proved instrumental in achieving the total synthesis and ultimately enabling the confirmation of

the correct structure of Lancilactone C.
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Efficiency of the Total Synthesis of (+)-Lancilactone
C (Revised Structure)
The efficiency of a synthetic route is a critical factor for its potential application in medicinal

chemistry and drug development, where access to significant quantities of the active

compound and its analogs is essential. The synthesis of the revised structure of (+)-

Lancilactone C was accomplished in 25 linear steps starting from the readily available (-)-

Wieland-Miescher ketone.

Metric Value Starting Material

Longest Linear Sequence 25 steps (-)-Wieland-Miescher ketone

Overall Yield 0.39% (-)-Wieland-Miescher ketone

Quantitative data summarized from the total synthesis of the revised structure of (+)-

Lancilactone C by Tsukano and coworkers.

Key Transformations and Experimental Protocols
The synthetic route is characterized by several key transformations that efficiently build the

complex molecular framework of Lancilactone C. Below are the detailed experimental protocols

for some of these pivotal steps.

Synthesis of the Bicyclo[4.3.0]nonane Core
The synthesis commenced with the construction of the trans-dimethylbicyclo[4.3.0]nonane core

from (-)-Wieland–Miescher ketone. This foundational segment of the molecule was elaborated

through a series of stereocontrolled reactions to install the necessary functional groups for

subsequent transformations.

Domino [4+3] Cycloaddition Reaction
A cornerstone of this synthetic strategy is the innovative domino [4+3] cycloaddition reaction.

This elegant cascade involves a Diels-Alder reaction, followed by an elimination and an

electrocyclization to form the unique cycloheptatriene structure of Lancilactone C.
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Synthesis of the Revised Structure of (+)-Lancilactone C
(1b)
Following the initial synthesis of the proposed structure and the subsequent structural

reassignment based on NMR data comparison, the team synthesized the revised structure

(1b). The endgame of the synthesis involved an intramolecular Diels-Alder reaction, oxidation

to form the aromatic ring, and a series of functional group manipulations to complete the

natural product.

Experimental Protocol for the Intramolecular Diels-Alder Reaction and Oxidation:

A solution of the precursor ester in toluene was heated to 110 °C. After completion of the

intramolecular Diels-Alder reaction, the resulting 1,4-diene was oxidized using 2,3-dichloro-5,6-

dicyano-p-benzoquinone (DDQ) to furnish the aromatic benzene ring of intermediate 20.

Visualizing the Synthetic Pathway
The following diagram illustrates the successful synthetic route to the revised structure of (+)-

Lancilactone C.
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Figure 1. Synthetic route to (+)-Lancilactone C.

Biological Activity of Lancilactone C
The primary reported biological activity of Lancilactone C is the inhibition of HIV replication.

While the precise molecular target and mechanism of action have not yet been fully elucidated,
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its ability to interfere with the viral lifecycle without causing harm to the host cells makes it a

promising lead compound for the development of new antiretroviral therapies.
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Figure 2. Inhibition of HIV replication by Lancilactone C.

Conclusion
The first total synthesis of (+)-Lancilactone C by Tsukano and coworkers stands as a significant

achievement in organic chemistry. The development of a novel domino reaction to construct a

key structural motif not only enabled the completion of the synthesis but also allowed for the

correction of the natural product's structure. While the overall yield reflects the complexity of
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the target molecule, the strategic innovations employed provide a valuable blueprint for the

synthesis of other members of the lancilactone family and related triterpenoids. Further

optimization of this route could enhance its efficiency, paving the way for more in-depth

structure-activity relationship studies and the development of novel anti-HIV therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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